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molecular formula C6H4N2O B1590423 3-Hydroxyisonicotinonitrile CAS No. 87032-82-4

3-Hydroxyisonicotinonitrile

Cat. No. B1590423
M. Wt: 120.11 g/mol
InChI Key: WHPBWFPVRFLVMZ-UHFFFAOYSA-N
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Patent
US08022222B2

Procedure details

A flask was charged with 3-(2-(trimethylsilyl)ethoxy)isonicotinonitrile (1.30 g, 5.90 mmol), THF (5 mL) and N,N-dibutyl-N-propylbutan-1-aminium fluoride (11.8 ml, 11.8 mmol) in THF was added. The reaction mixture was stirred at ambient temperature for 1 hour and then concentrated. The crude product was purified by silica gel chromatography, eluting with DCM and 5% methanol in DCM to give the desired product (0.7 g, 99% yield) as dark brown oil.
Name
3-(2-(trimethylsilyl)ethoxy)isonicotinonitrile
Quantity
1.3 g
Type
reactant
Reaction Step One
Name
N,N-dibutyl-N-propylbutan-1-aminium fluoride
Quantity
11.8 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
99%

Identifiers

REACTION_CXSMILES
C[Si](C)(C)CC[O:5][C:6]1[CH:13]=[N:12][CH:11]=[CH:10][C:7]=1[C:8]#[N:9].[F-].C([N+](CCCC)(CCC)CCCC)CCC>C1COCC1>[OH:5][C:6]1[CH:13]=[N:12][CH:11]=[CH:10][C:7]=1[C:8]#[N:9] |f:1.2|

Inputs

Step One
Name
3-(2-(trimethylsilyl)ethoxy)isonicotinonitrile
Quantity
1.3 g
Type
reactant
Smiles
C[Si](CCOC1=C(C#N)C=CN=C1)(C)C
Name
N,N-dibutyl-N-propylbutan-1-aminium fluoride
Quantity
11.8 mL
Type
reactant
Smiles
[F-].C(CCC)[N+](CCCC)(CCC)CCCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at ambient temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude product was purified by silica gel chromatography
WASH
Type
WASH
Details
eluting with DCM and 5% methanol in DCM

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
OC1=C(C#N)C=CN=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.7 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 98.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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